1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-
Description
The compound 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- (CAS: 646514-79-6) is a substituted indole derivative with a unique structural framework. Key features include:
- Indole core: A bicyclic aromatic system with a nitrogen atom at position 1.
- Substituents:
- A chlorine atom at position 2.
- A methyl group at position 2.
- A 4-chlorophenylsulfonyl group at position 3.
- An acetic acid moiety at position 1.
Its molecular formula is C₁₇H₁₃Cl₂NO₄S, and its stereoelectronic properties suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl groups .
Properties
CAS No. |
646514-79-6 |
|---|---|
Molecular Formula |
C17H13Cl2NO4S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-[4-chloro-3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-17(25(23,24)12-7-5-11(18)6-8-12)16-13(19)3-2-4-14(16)20(10)9-15(21)22/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
GXILJFXVNKPFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that indole derivatives, including the compound , exhibit notable antimicrobial properties. A study demonstrated that derivatives of indole can inhibit the growth of various bacterial strains. The sulfonyl group in this compound enhances its interaction with bacterial enzymes, potentially increasing its efficacy against resistant strains .
Case Study :
In a comparative study of several indole derivatives, 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- showed a significant reduction in bacterial colony counts in vitro when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a promising alternative for treating infections caused by resistant bacteria .
Plant Growth Regulation
Indole derivatives are known to play a crucial role in plant growth regulation due to their structural similarity to auxins, which are vital for plant development. This compound can influence root elongation and cell division in various plant species.
Experimental Findings :
In greenhouse trials, application of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- resulted in enhanced root biomass and improved nutrient uptake in tomato plants compared to control groups treated with standard auxins .
Data Tables
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
describes four indole derivatives (10j, 10k, 10l, 10m) with structural similarities but distinct substituents:
| Compound ID | Substituents at Indole Core | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 4-Cl, 2-CH₃, 3-(4-Cl-C₆H₄-SO₂), 1-CH₂COOH | Sulfonyl, acetic acid | Not Reported |
| 10j | 5-OCH₃, 2-CH₃, 3-(4-Cl-C₆H₄-CO), 1-CH₂CONH-Ar | Benzoyl, amide | 192–194 |
| 10k | 5-OCH₃, 2-CH₃, 3-(4-Cl-C₆H₄-CO), 1-CH₂CONH-naphthyl | Benzoyl, naphthylamide | 175–176 |
| 10l | 5-OCH₃, 2-CH₃, 3-(4-Cl-C₆H₄-CO), 1-CH₂CONH-NO₂ | Benzoyl, nitro-substituted amide | 190–191 |
| 10m | 5-OCH₃, 2-CH₃, 3-(4-Cl-C₆H₄-CO), 1-CH₂CONH-pyridyl | Benzoyl, pyridylamide | 153–154 |
Key Differences :
- The target compound’s sulfonyl group replaces the benzoyl group in derivatives, altering electronic effects (sulfonyl is stronger electron-withdrawing).
- The acetic acid at position 1 contrasts with the amide-linked side chains in 10j–10m, which may reduce solubility but improve membrane permeability .
Comparison with Indomethacin and Related NSAIDs
Indomethacin (CAS: 53-86-1), a nonsteroidal anti-inflammatory drug (NSAID), shares the indole-acetic acid backbone but differs in substituents:
- Indomethacin : 5-OCH₃, 2-CH₃, 3-(4-Cl-C₆H₄-CO), 1-CH₂COOH.
- Target Compound : 4-Cl, 2-CH₃, 3-(4-Cl-C₆H₄-SO₂), 1-CH₂COOH.
Impact of Substituents :
- The sulfonyl group in the target compound may reduce cyclooxygenase (COX) inhibition compared to indomethacin’s benzoyl group, as sulfonyl moieties are less common in NSAIDs .
- The 4-chloro substitution on the indole core (vs. 5-methoxy in indomethacin) could shift biological targets toward kinase or protease inhibition .
Physicochemical Properties vs. Sulfonyl-Containing Analogues
and provide data for sulfonamide-linked indoles:
Observations :
- The target compound’s dual chlorine atoms and sulfonyl group increase molecular weight and polarity compared to simpler methyl esters .
- Higher LogP in analogues with hydrophobic substituents (e.g., naphthyl in 10k) suggests the target may have intermediate lipophilicity, balancing solubility and membrane penetration .
Biological Activity
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound's chemical structure is characterized by the presence of a sulfonyl group and two chlorine atoms, which contribute to its unique reactivity and biological activity. The molecular formula is with a molecular weight of approximately 437.296 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring structure allows it to bind to enzymes and receptors, modulating their activity. The presence of chlorine and sulfonyl groups enhances its ability to interact with biological systems, potentially leading to various pharmacological effects.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 1H-Indole-1-acetic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1H-Indole-1-acetic acid | MCF-7 | 10.87 | Apoptosis induction |
| 5-Chloro-3-[(4-chlorophenyl)sulfonyl] | A549 | 9.5 | Tubulin polymerization inhibition |
Anti-inflammatory Effects
Indole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Some studies have indicated that indole compounds can exert neuroprotective effects by preventing neuronal apoptosis and promoting neuronal survival in models of neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of various indole derivatives on breast cancer cell lines, researchers found that the compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to enhanced apoptosis .
Case Study 2: Inflammation Model
In an experimental model of inflammation, treatment with the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. The study highlighted the importance of the sulfonyl group in mediating these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
